tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
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Overview
Description
tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate: is a synthetic organic compound belonging to the class of pyridoindole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, particularly cancer.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit certain enzymes and signaling pathways that are critical for cancer cell proliferation and survival. Molecular docking studies have revealed its binding orientations in the active site of target enzymes, providing insights into its mode of action .
Comparison with Similar Compounds
- 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives
- 1H-pyrazolo[3,4-b]pyridine derivatives
Comparison: tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is unique due to its specific tert-butyl and fluoro substituents, which can enhance its biological activity and selectivity compared to other similar compounds. These structural features may contribute to its higher potency and specificity in targeting cancer cells .
Properties
CAS No. |
1186099-86-4 |
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Molecular Formula |
C16H19FN2O2 |
Molecular Weight |
290.33 g/mol |
IUPAC Name |
tert-butyl 7-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate |
InChI |
InChI=1S/C16H19FN2O2/c1-16(2,3)21-15(20)19-7-6-13-12(9-19)11-5-4-10(17)8-14(11)18-13/h4-5,8,18H,6-7,9H2,1-3H3 |
InChI Key |
XDELENHQTKQTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=C(C=C3)F |
Origin of Product |
United States |
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